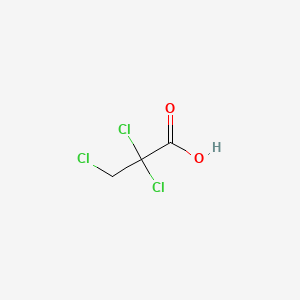
Chlorthenoxazine
Vue d'ensemble
Description
La chlorthénoxazine est une benzoxazine et un anti-inflammatoire non stéroïdien doté d'une activité anti-inflammatoire . Elle est connue pour sa structure chimique, qui comprend un cycle benzoxazine et un groupe chloroéthyle. Ce composé a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le domaine des traitements anti-inflammatoires.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La voie de synthèse typique implique la réaction de la 2-chloroéthylamine avec des dérivés de l'acide salicylique dans des conditions contrôlées pour former le cycle benzoxazine .
Méthodes de production industrielle : La production industrielle de chlorthénoxazine implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement des étapes telles que la purification, la cristallisation et le contrôle de la qualité pour répondre aux normes pharmaceutiques .
Types de réactions :
Oxydation : La chlorthénoxazine peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir la chlorthénoxazine en ses formes réduites, qui peuvent avoir des propriétés pharmacologiques différentes.
Substitution : Le groupe chloroéthyle dans la chlorthénoxazine peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Réactifs de substitution : Halogénures d'alkyle, nucléophiles.
Principaux produits formés :
- Dérivés oxydés avec des propriétés anti-inflammatoires modifiées.
- Formes réduites avec des changements potentiels dans l'activité pharmacologique.
- Composés substitués avec des applications thérapeutiques variées .
4. Applications de la recherche scientifique
La chlorthénoxazine a été largement étudiée pour ses applications dans divers domaines scientifiques :
Chimie : Utilisée comme composé modèle dans l'étude de la chimie des benzoxazines et de ses dérivés.
Biologie : Étudiée pour ses effets sur les processus cellulaires et son potentiel en tant qu'agent anti-inflammatoire.
5. Mécanisme d'action
La chlorthénoxazine exerce ses effets par son interaction avec des cibles moléculaires et des voies spécifiques. Elle est connue pour inhiber l'activité de la poly [ADP-ribose] polymérase 1 (PARP1), une enzyme impliquée dans la réparation de l'ADN et les réponses au stress cellulaire . En inhibant la PARP1, la chlorthénoxazine peut moduler les voies inflammatoires et réduire l'inflammation .
Composés similaires :
Chlorpromazine : Utilisée dans le traitement des psychoses et possède des propriétés anti-sérotoninergiques et antihistaminiques.
Chlorphéniramine : Un antagoniste du récepteur de l'histamine H1 utilisé pour les réactions allergiques.
Comparaison :
Chlorthénoxazine vs. Chlorpromazine : Bien que les deux composés aient des propriétés anti-inflammatoires, la chlorthénoxazine est spécifiquement un anti-inflammatoire non stéroïdien, tandis que la chlorpromazine est principalement utilisée pour ses effets antipsychotiques.
Chlorthénoxazine vs. Chlorphéniramine : La chlorthénoxazine est principalement utilisée dans les traitements anti-inflammatoires, tandis que la chlorphéniramine est principalement utilisée pour ses effets antihistaminiques dans les réactions allergiques.
Applications De Recherche Scientifique
Chlorthenoxazine has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a model compound in the study of benzoxazine chemistry and its derivatives.
Biology: Investigated for its effects on cellular processes and its potential as an anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions and related diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug synthesis.
Mécanisme D'action
Chlorthenoxazine exerts its effects through its interaction with specific molecular targets and pathways. It is known to inhibit the activity of poly [ADP-ribose] polymerase 1 (PARP1), an enzyme involved in DNA repair and cellular stress responses . By inhibiting PARP1, this compound can modulate inflammatory pathways and reduce inflammation .
Comparaison Avec Des Composés Similaires
Chlorpromazine: Used in the treatment of psychoses and has antiserotonergic and antihistaminergic properties.
Chlorpheniramine: A histamine H1 receptor antagonist used for allergic reactions.
Comparison:
Chlorthenoxazine vs. Chlorpromazine: While both compounds have anti-inflammatory properties, this compound is specifically a nonsteroidal anti-inflammatory drug, whereas chlorpromazine is primarily used for its antipsychotic effects.
This compound vs. Chlorpheniramine: this compound’s primary use is in anti-inflammatory treatments, whereas chlorpheniramine is mainly used for its antihistaminic effects in allergic reactions.
Propriétés
IUPAC Name |
2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-6-5-9-12-10(13)7-3-1-2-4-8(7)14-9/h1-4,9H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKMWXFHPZBZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(O2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861786 | |
| Record name | 2-(2-Chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132-89-8 | |
| Record name | Chlorthenoxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorthenoxazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorthenoxazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorthenoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORTHENOXAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA0B657LV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















